molecular formula C17H16ClN3O2 B2455697 N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine CAS No. 477860-01-8

N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2455697
CAS No.: 477860-01-8
M. Wt: 329.78
InChI Key: GNYUQDDYPQHREL-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine typically involves the reaction of 2-chlorobenzylamine with 6,7-dimethoxy-4-quinazolinone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
  • 4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one

Comparison: N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-22-15-7-12-14(8-16(15)23-2)20-10-21-17(12)19-9-11-5-3-4-6-13(11)18/h3-8,10H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYUQDDYPQHREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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